molecular formula C11H10O3 B13207595 methyl 2H-chromene-6-carboxylate

methyl 2H-chromene-6-carboxylate

Cat. No.: B13207595
M. Wt: 190.19 g/mol
InChI Key: GMIUEPSXYKRZNX-UHFFFAOYSA-N
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Description

Methyl 2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Chemical Reactions Analysis

Types of Reactions

Methyl 2H-chromene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, lithium aluminum hydride, halogens, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Biological Activity

Methyl 2H-chromene-6-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chromene backbone with a carboxylate functional group, which is responsible for its biological activities. The compound can be synthesized through various chemical reactions, often involving the hydroarylation of propargyl ethers or other derivatives under specific catalytic conditions .

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, a study on substituted 3-styryl-2H-chromenes demonstrated profound cytotoxicity against various cancer cell lines, including the MCF-7 breast cancer cell line. The mechanism involves pathways such as microtubule depolarization and disruption of tumor vasculature .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundMCF-75.2Microtubule depolarization
3-Styryl-2H-chromeneOSCC4.8Tumor vasculature disruption

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows activity against various bacterial strains, with potential applications in developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound are notable as well. Studies suggest that it can inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes .
  • Receptor Modulation: It can modulate receptor activity related to cell signaling pathways that govern cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Properties: A recent study evaluated the cytotoxic effects of various chromene derivatives against human oral squamous cell carcinoma (OSCC) and demonstrated that this compound derivatives had significant tumor selectivity .
  • Antimicrobial Testing: Another investigation assessed the antimicrobial activity against common pathogens and found promising results that warrant further exploration in clinical settings.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2H-chromene-6-carboxylate

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-4-5-10-8(7-9)3-2-6-14-10/h2-5,7H,6H2,1H3

InChI Key

GMIUEPSXYKRZNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC=C2

Origin of Product

United States

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